

Stat3-IN-25 solubility and preparation of stock solutions

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Compound of Interest

Compound Name: Stat3-IN-25

Cat. No.: B15615492

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Stat3-IN-25 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information on the solubility, stock solution preparation, and troubleshooting for the STAT3 inhibitor, **Stat3-IN-25**.

Quantitative Data Summary

For ease of reference, the following tables summarize the key quantitative data for **Stat3-IN-25**.

Table 1: Solubility of **Stat3-IN-25**

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |
|---------|-----------------------|--------------------------|---|
| DMSO | 5 mg/mL | 6.78 mM | Ultrasonic, warming, and heating to 60°C may be required. [1] |

Note: The use of newly opened, non-hygroscopic DMSO is recommended for optimal solubility. [\[1\]](#)[\[2\]](#)

Table 2: Storage and Stability

| Form | Storage Temperature | Stability Period |
|-------------------|---------------------|------------------|
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month | |

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials before storage.[\[1\]](#)

Experimental Protocols

Protocol for Preparing a 5 mg/mL Stock Solution of Stat3-IN-25

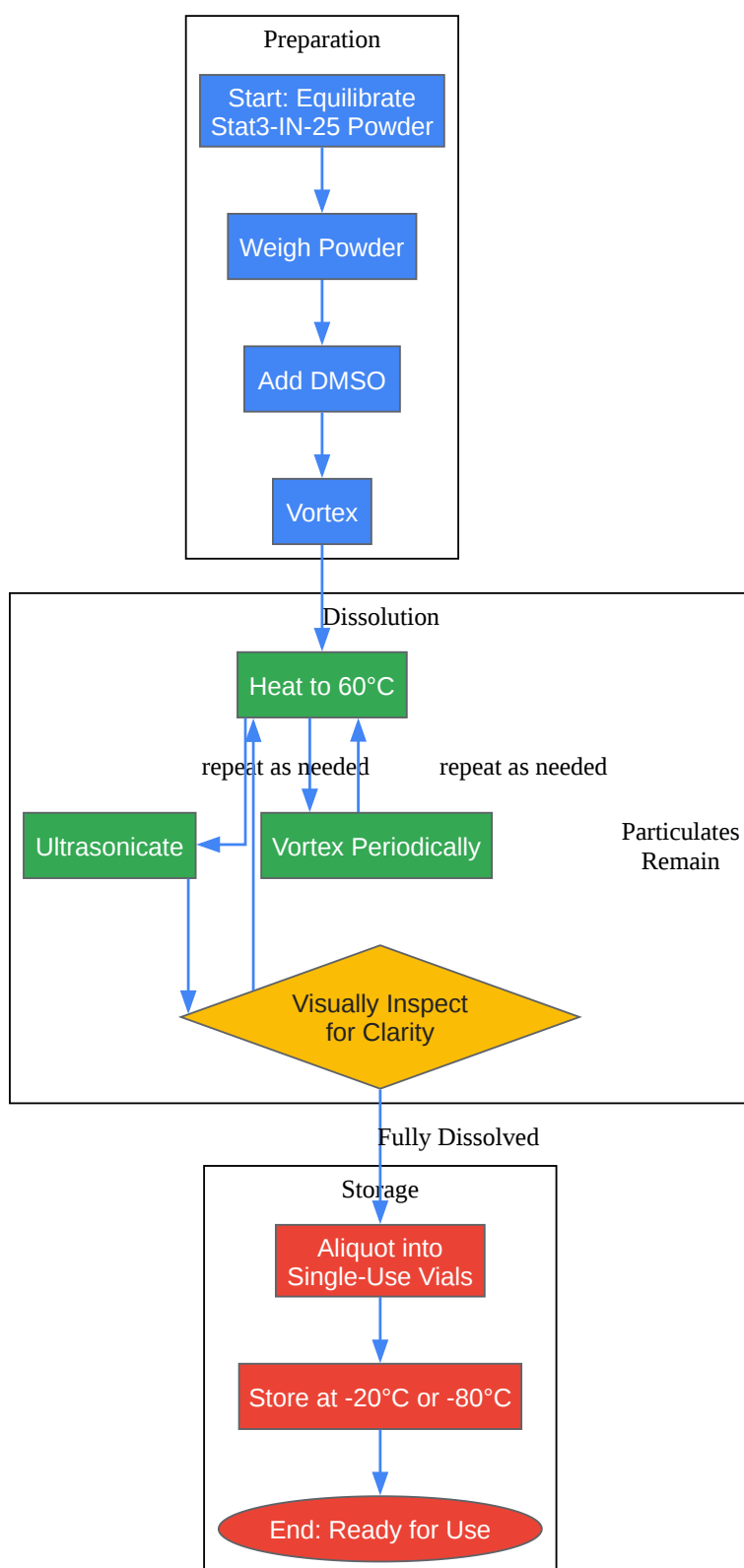
This protocol details the methodology for reconstituting powdered **Stat3-IN-25** to a stock concentration of 5 mg/mL in DMSO.

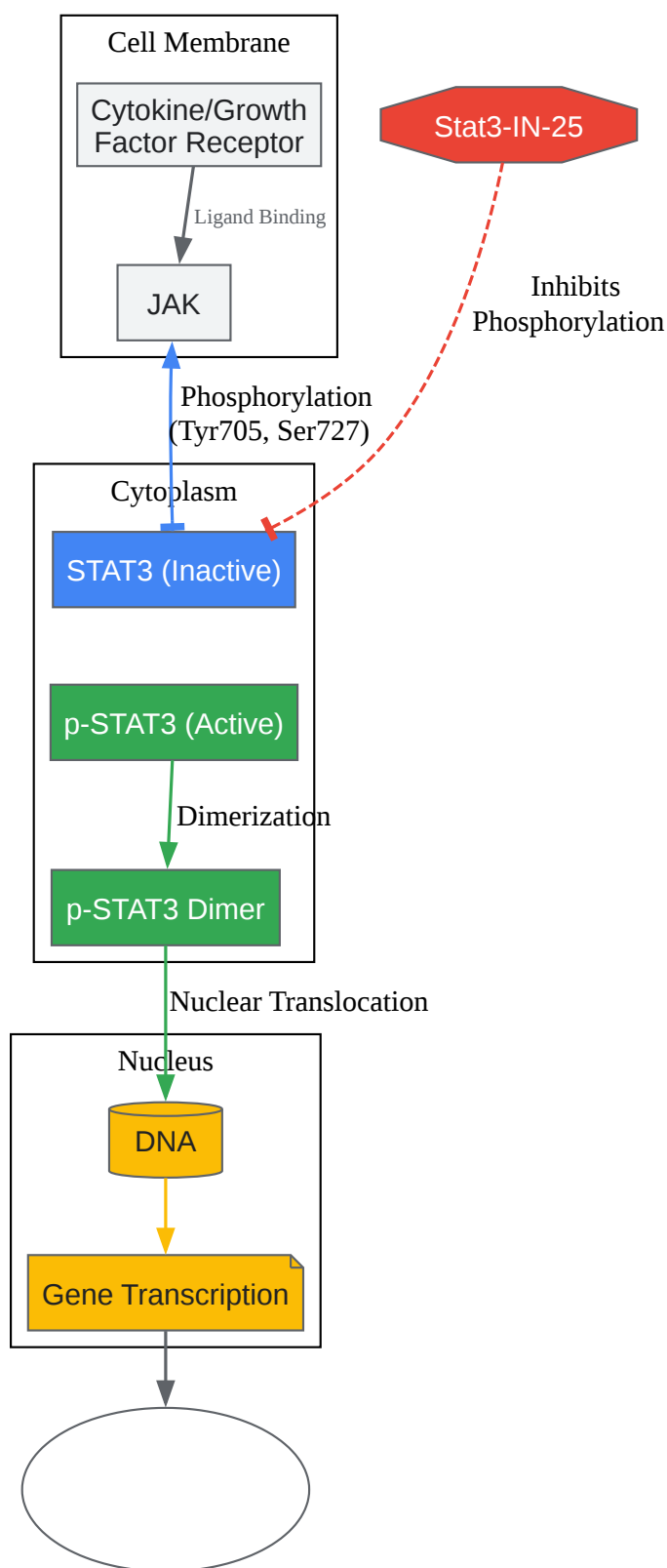
Materials:

- **Stat3-IN-25** powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene or glass vial
- Calibrated precision balance
- Pipettes and sterile tips
- Water bath or heat block set to 60°C
- Bath sonicator
- Vortex mixer

Procedure:

- **Equilibration:** Before opening, allow the vial of **Stat3-IN-25** powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the hygroscopic compound.
- **Weighing:** Carefully weigh the desired amount of **Stat3-IN-25** powder in a sterile vial. For example, to prepare 1 mL of a 5 mg/mL solution, weigh 5 mg of the powder.
- **Solvent Addition:** Add the calculated volume of DMSO to the vial containing the powder. For a 5 mg/mL solution, add 1 mL of DMSO for every 5 mg of powder.
- **Initial Dissolution:** Tightly cap the vial and vortex for 1-2 minutes to begin the dissolution process.
- **Heating:** Place the vial in a water bath or on a heat block set to 60°C.^[1] Heat for 5-10 minutes. Periodically vortex the solution during heating to aid dissolution.
- **Sonication:** Following the heating step, place the vial in a bath sonicator for 10-15 minutes. ^[1] The ultrasonic waves will help break up any remaining solid particles.
- **Final Check:** Visually inspect the solution to ensure all the powder has completely dissolved and the solution is clear. If particulates remain, repeat steps 5 and 6.
- **Aliquoting and Storage:** Once fully dissolved, allow the solution to cool to room temperature. Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).^[1]





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References

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